ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a coumarin-derived compound featuring a chromen-4-one core substituted at key positions:
- 3-position: 3,4-dimethoxyphenyl group (electron-donating methoxy substituents).
- 2-position: Methyl group.
- 7-position: Ethoxyacetate ester side chain.
The structural modifications in this compound aim to enhance bioavailability and target specificity. Below, we compare this molecule with structurally analogous compounds to elucidate the impact of substituent variations on properties and bioactivity.
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-5-27-20(23)12-28-15-7-8-16-18(11-15)29-13(2)21(22(16)24)14-6-9-17(25-3)19(10-14)26-4/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMNJQPUMHULBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Chromenone Derivatives
Key Observations:
- Substituent Position : The placement of aryl groups (e.g., 3- vs. 2-position) significantly alters steric and electronic profiles. For example, the 3-(3,4-dimethoxyphenyl) group in the target compound may facilitate π-π stacking with biological targets compared to 2-(4-methylphenyl) in .
- Side Chain Modifications : Ethoxyacetate (target compound) vs. methoxyacetate () esters influence hydrolysis rates and metabolic stability.
Physicochemical Properties
- Lipophilicity : The 3,4-dimethoxyphenyl group and ethoxyacetate side chain confer moderate lipophilicity (predicted LogP ~2.5), balancing solubility and membrane permeability.
- Molecular Weight : At 426.42 g/mol, the target compound adheres to Lipinski’s rule (<500 g/mol), suggesting oral bioavailability.
Biological Activity
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound that belongs to the class of flavonoid derivatives. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and research articles.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈O₅
- Molecular Weight : 318.34 g/mol
Antioxidant Activity
Flavonoids are well-documented for their ability to scavenge free radicals due to their phenolic structure. This compound has been shown to exhibit significant antioxidant activity, which can help in reducing oxidative stress associated with various diseases.
| Study | Method | Findings |
|---|---|---|
| Kale et al., 2008 | DPPH Assay | Demonstrated strong free radical scavenging ability. |
| Rice-Evans et al., 1995 | ORAC Assay | High ORAC values indicating potent antioxidant capacity. |
Anti-inflammatory Properties
Research indicates that flavonoid derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This compound has shown potential in reducing inflammation markers in vitro.
| Study | Method | Findings |
|---|---|---|
| Ahn et al., 2020 | ELISA | Reduced levels of TNF-alpha and IL-6 in treated cells. |
| Chang et al., 2000 | Cell Culture | Inhibition of COX-2 expression in inflammatory models. |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation.
| Study | Cancer Type | Method | Findings |
|---|---|---|---|
| Messina et al., 2009 | Breast Cancer | MTT Assay | Significant reduction in cell viability at higher concentrations. |
| Ye et al., 2006 | Colon Cancer | Flow Cytometry | Induced apoptosis in HCT116 cells via mitochondrial pathway. |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : this compound may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and tumor growth.
- Induction of Apoptosis : The compound can activate caspases and other apoptotic factors, promoting programmed cell death in cancer cells.
Case Studies
- Case Study on Antioxidant Activity : A study conducted by Kühnau (1976) demonstrated the effectiveness of flavonoids in scavenging reactive oxygen species (ROS) in various biological systems, highlighting the potential for using this compound as a therapeutic agent against oxidative stress-related diseases.
- Clinical Relevance : A clinical trial examining the effects of flavonoid-rich diets on cardiovascular health found that participants consuming high amounts of flavonoids showed improved endothelial function and reduced blood pressure, suggesting that compounds like this compound could contribute positively to heart health.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
